molecular formula C23H18BrN5O B2592361 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-60-2

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2592361
CAS RN: 866870-60-2
M. Wt: 460.335
InChI Key: AKGWNZZFDLZPJR-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the triazoloquinazoline family and has been found to exhibit promising biological activities. In

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, particularly gynecological cancers. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

Heterocyclic Synthesis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone , a new heterocyclic system, involves this compound. The process utilizes a retro Diels–Alder (RDA) procedure, resulting in good yields. Investigating the properties and applications of this novel heterocyclic system is an ongoing area of research .

Quinazolinone Derivatives

Efficient routes to quinazolin-4(3H)-ones have been developed, including this compound. A one-pot intermolecular annulation reaction of o-amino benzamides and thiols leads to quinazolinone derivatives. These compounds exhibit good functional group tolerance and are transition metal and external oxidant-free. Their ease of synthesis makes them attractive for further exploration .

Drug Discovery

Given its unique structure, this compound may serve as a scaffold for drug discovery. Medicinal chemists can modify its substituents to create analogs with improved pharmacological properties. Potential applications include targeting specific receptors, enzymes, or pathways .

Biological Activity Screening

Researchers have screened this compound against various biological targets, including enzymes, receptors, and transporters. Its interactions with these biomolecules can provide insights into its potential therapeutic applications .

Computational Studies

Molecular modeling and computational chemistry can predict the compound’s binding affinity, stability, and interactions with biological macromolecules. These studies guide further experimental investigations .

properties

IUPAC Name

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGWNZZFDLZPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

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